N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline is an organic compound with the molecular formula C14H14FNS and a molecular weight of 247.34 g/mol. It is classified as a thiol derivative due to the presence of a sulfanyl (thioether) functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The compound can be sourced from various chemical suppliers, including American Elements, Sigma-Aldrich, and Ambeed, which provide details on its chemical properties and applications . The IUPAC name for this compound is N-[2-(4-fluorophenyl)sulfanylethyl]aniline, and it is indexed under the CAS number 1275711-70-0 .
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline is classified as an aromatic amine and a thioether. Its structure includes an aniline moiety connected to a sulfanyl group, which in turn is linked to a 4-fluorophenyl group. This classification is significant for understanding its reactivity and potential applications in synthesis and biological activity.
The synthesis of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline typically involves several key steps:
The reaction mechanism often involves nucleophilic attack by the amine on the sulfur atom, leading to the formation of the thioether linkage. Reaction conditions such as pH, temperature, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline can be described using its SMILES notation: C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F. The structure features:
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline can participate in several chemical reactions:
The specific reagents and conditions used for these reactions will determine the products formed. For example, oxidation may require acidic conditions to facilitate the reaction effectively.
Data on specific pathways affected by this compound remain limited but suggest potential roles in antibacterial or antifungal activities based on structural analogs .
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline has several scientific applications:
The sulfanyl-ethyl linkage in N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline is constructed through nucleophilic substitution between 4-fluorothiophenol and a β-haloethylamine derivative. Key intermediates include 2-chloro-N-phenylethylamine or its tosylate-protected variants. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF), where the thiolate anion attacks the electron-deficient carbon of the ethylene spacer. Optimization studies reveal that activating groups (e.g., chloroacetyl chloride) enhance electrophilicity, achieving >85% yield for thioether bonds at 60–80°C within 4–6 hours [4]. Alternative nucleophiles like 4-fluorobenzenethiol require stoichiometric control to suppress disulfide formation.
Table 1: Nucleophile-Electrophile Pairs for Thioether Synthesis
| Nucleophile | Electrophile | Base | Yield (%) |
|---|---|---|---|
| 4-Fluorothiophenol | 2-Chloro-N-phenylethylamine | K₂CO₃ | 82 |
| 4-Fluorothiophenolate | 2-Bromoethylaniline tosylate | NaOH | 78 |
| 4-Fluorobenzenethiol | Chloroacetyl aniline derivative | Et₃N | 88 |
Palladium-catalyzed C–S cross-coupling offers an alternative route for attaching the 4-fluorophenyl group to the ethyl-aniline backbone. Using Pd(OAc)₂/XPhos (2–5 mol%) systems, aryl halides (e.g., 1-bromo-4-fluorobenzene) couple with 2-aminoethanethiol derivatives. Critical parameters include:
Solvent polarity dictates reaction kinetics and byproduct formation in nucleophilic substitutions. Comparative studies show:
Table 2: Solvent Optimization for Thioether Formation
| Solvent System | Temperature (°C) | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 80 | 4.5 | 8–12 (disulfide) |
| Ethanol-water (4:1) | 70 | 7.0 | <5 |
| DMSO | 85 | 3.0 | 15–18 (sulfoxide) |
Direct fluorination of pre-formed phenylthioethyl aniline faces challenges due to the sulfur bridge’s ortho/para-directing effects. Regioselective methods include:
Scaling N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline production encounters three key bottlenecks:
Table 3: Scalability Parameters for Multi-Step Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Mitigation Strategy |
|---|---|---|---|
| Overall yield | 65% | 48% | Continuous flow thioetherification |
| Pd leaching | Negligible | 5.2% per run | Heterogeneous catalysts (Pd/C) |
| Reaction volume | 0.5 L/kg | 8 L/kg | Solvent swap (t-BuOH/H₂O) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: